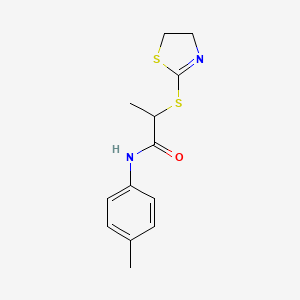
2-((4,5-Dihydrothiazol-2-yl)thio)-N-(p-tolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4,5-Dihydrothiazol-2-yl)thio)-N-(p-tolyl)propanamide is a chemical compound with a complex structure that includes a thiazole ring, a thiol group, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dihydrothiazol-2-yl)thio)-N-(p-tolyl)propanamide typically involves the reaction of 4,5-dihydrothiazole with p-tolylamine and a propanamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiazole ring and the subsequent attachment of the thiol and propanamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((4,5-Dihydrothiazol-2-yl)thio)-N-(p-tolyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-((4,5-Dihydrothiazol-2-yl)thio)-N-(p-tolyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((4,5-Dihydrothiazol-2-yl)thio)-N-(p-tolyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and thiol group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydrothiazole derivatives: Compounds with similar thiazole rings but different substituents.
Thiol-containing amides: Compounds with thiol groups and amide functionalities.
Uniqueness
2-((4,5-Dihydrothiazol-2-yl)thio)-N-(p-tolyl)propanamide is unique due to its specific combination of a thiazole ring, thiol group, and propanamide moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H16N2OS2 |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C13H16N2OS2/c1-9-3-5-11(6-4-9)15-12(16)10(2)18-13-14-7-8-17-13/h3-6,10H,7-8H2,1-2H3,(H,15,16) |
Clave InChI |
JENCWFHUVAXTNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C(C)SC2=NCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



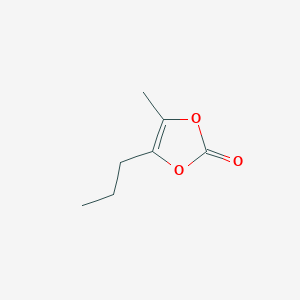
![1,1'-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12522637.png)
![1-Propanesulfonic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B12522640.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-nitrophenyl)thio]phenyl]-](/img/structure/B12522642.png)
![5-(But-1-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12522644.png)
![2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine](/img/structure/B12522645.png)
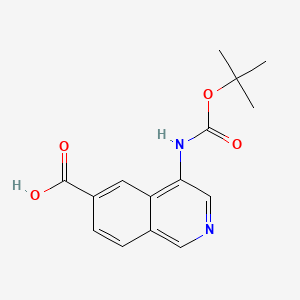
![3-Carbonitril-6H-benzo[c]chromen-6-one](/img/structure/B12522660.png)
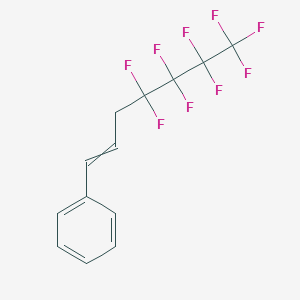

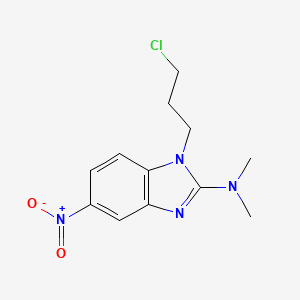
![2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12522706.png)

